molecular formula C14H7ClF3N B12807150 4-Chloro-2-(trifluoromethyl)benzo(h)quinoline CAS No. 1700-98-7

4-Chloro-2-(trifluoromethyl)benzo(h)quinoline

Cat. No.: B12807150
CAS No.: 1700-98-7
M. Wt: 281.66 g/mol
InChI Key: OBVVLJFCSBGQNR-UHFFFAOYSA-N
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Description

4-Chloro-2-(trifluoromethyl)benzo(h)quinoline is a chemical compound with the molecular formula C14H7ClF3N and a molecular weight of 281.66 g/mol . It belongs to the class of benzoquinolines, which are known for their diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(trifluoromethyl)benzo(h)quinoline can be achieved through various methods. One common approach involves the cyclization of N-aryl trifluoroacetimidoyl chlorides with alkyne moieties using Rh(I)-catalyzed intramolecular cyclizations . Another method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of transition metal catalysts, such as palladium or rhodium, is common in these processes to facilitate efficient cyclization and coupling reactions .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(trifluoromethyl)benzo(h)quinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Chloro-2-(trifluoromethyl)benzo(h)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(trifluoromethyl)benzo(h)quinoline involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(trifluoromethyl)benzo(h)quinoline is unique due to its specific substitution pattern and the presence of both chloro and trifluoromethyl groups on the benzoquinoline framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

1700-98-7

Molecular Formula

C14H7ClF3N

Molecular Weight

281.66 g/mol

IUPAC Name

4-chloro-2-(trifluoromethyl)benzo[h]quinoline

InChI

InChI=1S/C14H7ClF3N/c15-11-7-12(14(16,17)18)19-13-9-4-2-1-3-8(9)5-6-10(11)13/h1-7H

InChI Key

OBVVLJFCSBGQNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(C=C3Cl)C(F)(F)F

Origin of Product

United States

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